N'-[(E)-(4-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide
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Overview
Description
N’-[(E)-(4-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation reaction between 4-nitrobenzaldehyde and 2-(thiophen-2-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The Schiff base can be reduced to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(4-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential antimicrobial and anticancer properties. Schiff bases are known to exhibit a wide range of biological activities, making them valuable in drug discovery.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a ligand in coordination chemistry to form metal complexes, which can be studied for their biological activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with biological targets such as enzymes or receptors. The Schiff base moiety can form coordination complexes with metal ions, which can enhance its biological activity. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-chlorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide
- N’-[(E)-(4-bromophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide
- N’-[(E)-(4-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide
Uniqueness
N’-[(E)-(4-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where specific electronic interactions are required, such as in the development of new materials or in biological systems where redox reactions are involved.
Properties
Molecular Formula |
C13H11N3O3S |
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Molecular Weight |
289.31 g/mol |
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C13H11N3O3S/c17-13(8-12-2-1-7-20-12)15-14-9-10-3-5-11(6-4-10)16(18)19/h1-7,9H,8H2,(H,15,17)/b14-9+ |
InChI Key |
MRVYOWRFOVSWHC-NTEUORMPSA-N |
Isomeric SMILES |
C1=CSC(=C1)CC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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